

Application of GSK3685032 (DNMT1-IN-1) in Acute Myeloid Leukemia (AML) Research

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Compound of Interest		
Compound Name:	Dnmt-IN-1	
Cat. No.:	B12389777	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK3685032 is a potent, selective, and reversible non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1).[1][2][3] Unlike traditional nucleoside analogs such as decitabine and azacitidine, which covalently trap DNMTs and can lead to significant cellular toxicity, GSK3685032 offers a non-covalent mechanism of action.[1][2][4] This inhibitor has demonstrated robust anti-leukemic activity in preclinical models of acute myeloid leukemia (AML), making it a valuable tool for studying the role of DNMT1 in this malignancy and for the development of novel epigenetic therapies.

These application notes provide an overview of the utility of GSK3685032 in AML research, including its mechanism of action, quantitative data on its cellular effects, and detailed protocols for key in vitro experiments.

Mechanism of Action

GSK3685032 functions through a dual mechanism to reduce DNMT1 activity in cancer cells. Firstly, it acts as a competitive inhibitor of DNMT1's catalytic activity.[2] Crystallographic studies have shown that GSK3685032 competes with the active-site loop of DNMT1 for binding to hemi-methylated DNA.[1][2] Secondly, treatment with GSK3685032 and its analog, GSK3484862, leads to the proteasome-dependent degradation of the DNMT1 protein, further reducing its cellular levels.[4][5]



The inhibition and degradation of DNMT1 result in a significant loss of DNA methylation, particularly at promoter regions of tumor suppressor genes that are aberrantly silenced in AML. This leads to the re-expression of these genes and subsequent downstream effects, including the induction of apoptosis and cell growth inhibition.[1][4] Furthermore, studies have revealed that inhibition of DNMT1 by GSK3685032 can activate immune-related signaling pathways, including interferon signaling and viral sensing pathways.[1]

Data Presentation In Vitro Efficacy of GSK3685032 in AML Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values for growth inhibition in various AML cell lines after treatment with GSK3685032.

Cell Line	IC50 (μM) for Growth Inhibition (6-day treatment)
MV4-11	~0.5 - 1.0
SKM-1	~0.5 - 1.0
MOLM-13	~0.5 - 1.0
THP-1	~1.0 - 2.0
OCI-AML2	~0.5 - 1.0
OCI-AML3	~0.5 - 1.0
HL-60	~1.0 - 2.0

Note: IC50 values are approximate and can vary based on experimental conditions such as cell density and assay duration.

Synergistic Effects with Other Inhibitors

GSK3685032 has been shown to have synergistic effects when combined with other targeted therapies in AML cell lines.

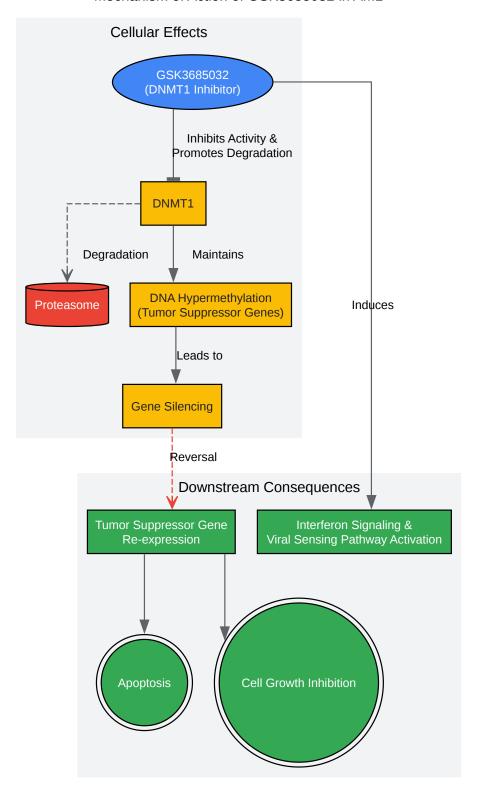


Combination Agent	Cell Lines Tested	Observed Effect
AZD-1390 (ATM inhibitor)	MOLM-16, NB-4, HEL 92.1.7, HEL, EOL-1	Enhanced cell apoptosis and inhibited cell growth.[6]
AZD-6738 (ATR inhibitor)	MOLM-16, NB-4, HEL 92.1.7, HEL, EOL-1	Enhanced cell apoptosis and inhibited cell growth.[6]

Mandatory Visualization



Mechanism of Action of GSK3685032 in AML

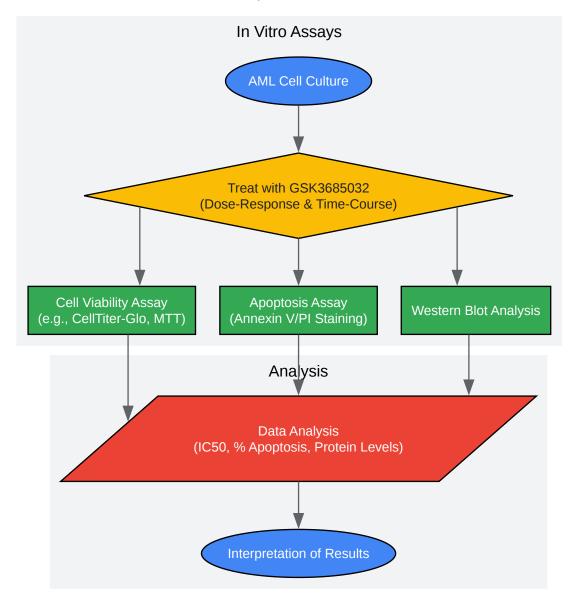


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Caption: Mechanism of action of GSK3685032 in AML cells.



General Experimental Workflow



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